4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
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Overview
Description
4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a furan-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form 4-(dimethylsulfamoyl)benzamide.
Introduction of the Furan-Thiophene Moiety: The furan-3-yl and thiophen-2-yl groups are introduced via a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where the appropriate boronic acid or stannane derivative of the furan-thiophene moiety is reacted with the benzamide intermediate.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using water as a solvent or employing microwave-assisted synthesis to reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thi
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)17-5-3-13(4-6-17)18(21)19-10-16-9-15(12-25-16)14-7-8-24-11-14/h3-9,11-12H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOKHNKGNOFOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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